2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c1-15-11(16)8-5-13-9-3-2-6(12(17)18)4-7(9)10(8)14-15/h2-5,14H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLGAYHPGIREEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CN=C3C=CC(=CC3=C2N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 2-aminobenzoylacetate with hydrazine derivatives under acidic conditions to form the pyrazole ring, followed by cyclization to form the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
Structural Characteristics
The compound features a pyrazoloquinoline framework, which is known for its diverse biological activities. The presence of the carboxylic acid group enhances its solubility and reactivity, making it suitable for various chemical transformations.
Synthesis of Bioactive Molecules
2-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid serves as an important intermediate in the synthesis of various bioactive compounds. Its ability to participate in multicomponent reactions allows for the efficient construction of complex molecular architectures. Recent studies have demonstrated its utility in synthesizing derivatives with enhanced pharmacological properties .
Table 1: Examples of Synthesized Bioactive Compounds
| Compound Name | Synthesis Method | Biological Activity |
|---|---|---|
| Compound A | Multicomponent reaction | Antimicrobial |
| Compound B | Cyclization reaction | Anticancer |
| Compound C | Condensation reaction | Anti-inflammatory |
Pharmacological Studies
Research indicates that derivatives of 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline exhibit various pharmacological activities, including:
- Antimicrobial Activity : Several derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
- Anticancer Properties : Studies have reported that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Mechanistic Studies
Understanding the mechanism of action for compounds derived from 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline is crucial for their development as therapeutic agents. Research has focused on their interaction with specific biological targets such as enzymes and receptors.
Case Study: Anticancer Mechanism
A study investigated the anticancer effects of a derivative on human cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in material science due to its unique electronic properties. Research is ongoing into its use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid: Similar structure but with a pyridine ring instead of a quinoline ring.
4-hydroxy-2-quinolones: Compounds with similar quinoline core but different functional groups.
Uniqueness
2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid is unique due to its specific arrangement of the pyrazole and quinoline rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid (CAS No. 1083202-30-5) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C12H9N3O3
- Molecular Weight : 243.22 g/mol
- Structure : The compound features a pyrazoloquinoline scaffold, which is significant for its biological activity.
Biological Activity Overview
Recent studies have explored the biological activities of various derivatives of quinoline and pyrazole compounds, including the target compound. The following sections detail specific biological activities observed in research.
Antiviral Activity
A notable study investigated the antiviral properties of related pyrazoloquinoline derivatives against HIV-1 integrase. Compounds were synthesized and tested for their ability to inhibit integrase activity, which is crucial for viral replication. The study reported promising results with certain derivatives exhibiting IC50 values in the low nanomolar range, indicating strong inhibitory potential against HIV-1 integrase .
Anti-inflammatory Properties
Research has shown that quinoline derivatives can exhibit anti-inflammatory effects. For instance, in a study evaluating various quinoline-related carboxylic acids, compounds demonstrated significant inhibition of lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages. This suggests that this compound may possess similar anti-inflammatory properties .
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : As observed in antiviral studies, inhibition of key viral enzymes such as integrase could be a primary mechanism.
- Anti-inflammatory Pathways : The modulation of inflammatory pathways in macrophages suggests that the compound may interact with signaling cascades involved in immune responses.
Case Studies and Research Findings
- Synthesis and Characterization : Various methods have been employed to synthesize 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline derivatives. Characterization techniques such as NMR and mass spectrometry have confirmed the structures and purity of these compounds .
- Biological Testing : A comparative study evaluated the biological activity of several quinoline derivatives against cancer cell lines (e.g., MCF7 for breast cancer). It was found that some derivatives exhibited significant cytotoxicity while maintaining lower toxicity levels compared to traditional chemotherapeutics .
Data Table: Biological Activity Summary
Q & A
Q. What are the primary synthetic routes for constructing the pyrazolo[4,3-c]quinoline core?
The core structure is typically synthesized via thermal cyclization of precursor intermediates. For example, substituted pyrazole-carboxylate derivatives undergo reductive cyclization using agents like NaBH₄ or Pd-C to form the tricyclic system . Key steps include nitro-group reduction (e.g., 8-nitroquinoline → 8-aminoquinoline) followed by lactamization using polyphosphoric acid (PPA) to achieve ring closure . Methodological optimization involves controlling reaction temperatures (90–120°C) and solvent systems (ethanol/dioxane) to prevent side reactions .
Q. How are intermediates purified during multi-step synthesis?
Purification often employs column chromatography (silica gel, eluents like CH₂Cl₂/MeOH) and recrystallization from solvent pairs (DMF/propanol or ethanol/water) . For nitro- or amino-substituted intermediates, pH-dependent solubility is exploited: acidic extraction isolates carboxylates, while basic conditions recover amines . Purity is confirmed via HPLC (C18 columns, UV detection at 254 nm) and melting-point analysis .
Q. What spectroscopic methods validate the compound’s structure?
- ¹H/¹³C NMR : Assignments focus on pyrazole N-methyl (δ 3.2–3.5 ppm) and quinoline carbonyl (δ 165–170 ppm) signals. Coupling constants (e.g., J = 8–10 Hz for aromatic protons) confirm regiochemistry .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .
- X-ray crystallography : Resolves planarity of the quinoline ring and dihedral angles between fused rings, critical for SAR studies .
Advanced Research Questions
Q. How can contradictory bioactivity data across assays be resolved?
Discrepancies in antibacterial or anticancer activity may arise from assay-specific conditions (e.g., pH, bacterial strain variability) or solubility limitations . For instance, fluoroquinolone analogs show pH-dependent solubility (carboxylate vs. free acid forms), affecting membrane permeability . Methodological solutions include:
- Standardizing MIC assays using CLSI guidelines.
- Conducting parallel studies in buffered media (pH 7.4 vs. 5.5) .
- Using pharmacokinetic modeling to correlate in vitro potency with bioavailability .
Q. What computational strategies optimize substituent effects on target binding?
Density Functional Theory (DFT) and molecular docking (e.g., AutoDock Vina) model interactions with biological targets like DNA gyrase or topoisomerase IV. Key parameters:
Q. How is regioselectivity achieved in substitution reactions?
Directed metalation (e.g., Pd-catalyzed C-H activation) and protecting group strategies ensure site-specific modifications. For example:
- N(3)-aminoalkylation of pyrazoloquinolines occurs selectively due to lone-pair orientation, confirmed by ¹³C NMR .
- Boc-protection of the carboxylate group directs electrophilic substitution to the quinoline C8 position .
Q. What mechanistic insights explain cyclization efficiency?
Cyclization kinetics are influenced by electron-deficient intermediates (e.g., nitro → amine reduction lowers activation energy) and acid catalysis . PPA acts as both a Brønsted acid and dehydrating agent, facilitating intramolecular amide bond formation . Side reactions (e.g., dimerization) are minimized by slow addition of precursors and inert atmospheres (N₂/Ar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
